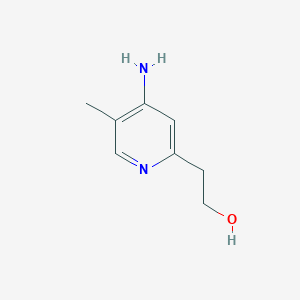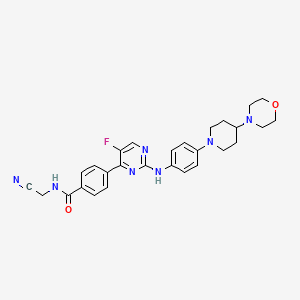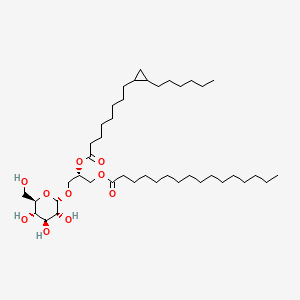
MGlc-DAG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoglucosyl Diacylglycerol (MGlc-DAG) is a glycoglycerolipid that serves as a precursor in the synthesis of drug delivery compounds . It is a nonbilayer-prone neutral glycolipid primarily obtained from diacylglycerol . The molecular formula of Monoglucosyl Diacylglycerol is C43H80O10, and it has a molecular weight of 757.09 .
Preparation Methods
Monoglucosyl Diacylglycerol can be synthesized using a glycolipid glycosyltransferase enzyme from marine bacteria such as "Candidatus Pelagibacter sp." . The enzyme uses UDP-glucose, UDP-galactose, or UDP-glucuronic acid as sugar donors and diacylglycerol as the acceptor . The reaction conditions involve the presence of magnesium ions, which improve the enzyme’s catalytic efficiency
Chemical Reactions Analysis
Monoglucosyl Diacylglycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding glycolipids with different functional groups.
Reduction: Reduction reactions can modify the lipid chains, affecting the compound’s properties.
Substitution: Substitution reactions can introduce different sugar moieties or lipid chains, altering the compound’s structure and function.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various sugar donors such as UDP-glucose . The major products formed from these reactions are modified glycoglycerolipids with altered functional groups or lipid chains .
Scientific Research Applications
Monoglucosyl Diacylglycerol has several scientific research applications:
Mechanism of Action
The mechanism of action of Monoglucosyl Diacylglycerol involves its role as a glycoglycerolipid in lipid metabolism. It is synthesized by a glycolipid glycosyltransferase enzyme that transfers sugar moieties to diacylglycerol . The molecular targets include diacylglycerol and various sugar donors such as UDP-glucose . The pathways involved include lipid remodeling and the formation of stable liposomes for drug delivery .
Comparison with Similar Compounds
Monoglucosyl Diacylglycerol is similar to other glycoglycerolipids such as Monogalactosyl Diacylglycerol (MGal-DAG) and Monoglucuronic Acid Diacylglycerol (MGlcA-DAG) . Monoglucosyl Diacylglycerol is unique due to its specific sugar moiety (glucose) and its role in forming stable liposomes for drug delivery . The similar compounds include:
- Monogalactosyl Diacylglycerol (MGal-DAG)
- Monoglucuronic Acid Diacylglycerol (MGlcA-DAG)
Properties
Molecular Formula |
C42H78O10 |
|---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
[(2S)-2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C42H78O10/c1-3-5-7-9-10-11-12-13-14-15-16-19-23-27-37(44)49-31-35(32-50-42-41(48)40(47)39(46)36(30-43)52-42)51-38(45)28-24-20-17-18-22-26-34-29-33(34)25-21-8-6-4-2/h33-36,39-43,46-48H,3-32H2,1-2H3/t33?,34?,35-,36-,39-,40+,41-,42+/m1/s1 |
InChI Key |
ZWWQIYSUSGJDIJ-FVYDPLESSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


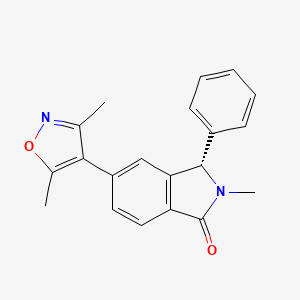
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
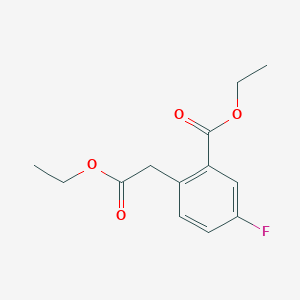
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

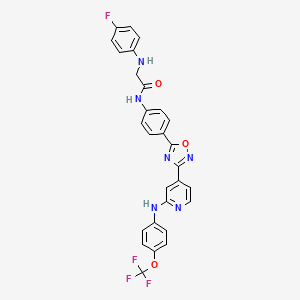
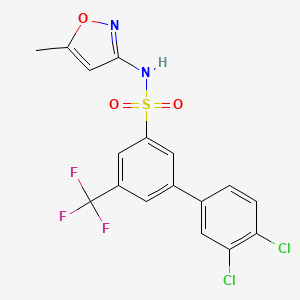
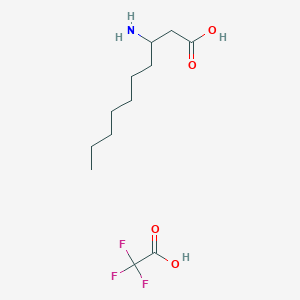
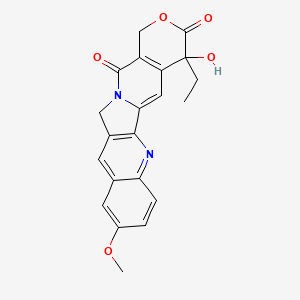
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
